4-((1-(benzo[b]thiophene-2-carbonyl)piperidin-4-yl)oxy)-1,6-dimethylpyridin-2(1H)-one
Description
Properties
IUPAC Name |
4-[1-(1-benzothiophene-2-carbonyl)piperidin-4-yl]oxy-1,6-dimethylpyridin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O3S/c1-14-11-17(13-20(24)22(14)2)26-16-7-9-23(10-8-16)21(25)19-12-15-5-3-4-6-18(15)27-19/h3-6,11-13,16H,7-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYYXUFLJRBCXFE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)N1C)OC2CCN(CC2)C(=O)C3=CC4=CC=CC=C4S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is known that benzo[b]thiophene derivatives are often used in research as a starting material for the synthesis of larger, usually bioactive structures.
Biochemical Analysis
Biochemical Properties
The compound interacts with STING, a protein that localizes in the endoplasmic reticulum membrane. Upon activation by its agonists, STING triggers the IRF and NF-κB pathways, generating type I interferons and proinflammatory cytokines. The compound 4-((1-(benzo[b]thiophene-2-carbonyl)piperidin-4-yl)oxy)-1,6-dimethylpyridin-2(1H)-one has shown marginal human STING-activating activities.
Cellular Effects
The compound influences cell function by increasing the phosphorylation of the downstream signaling molecules (TBK1 and IRF3) of STING. This leads to the generation of type I interferons and proinflammatory cytokines, priming the innate immune responses.
Molecular Mechanism
The compound exerts its effects at the molecular level through binding interactions with the CDN-binding domain of STING protein. Two canonical hydrogen bonds, a π-π stacking interaction, as well as a π-cation interaction are formed between the compound and the CDN-binding domain of STING protein.
Biological Activity
The compound 4-((1-(benzo[b]thiophene-2-carbonyl)piperidin-4-yl)oxy)-1,6-dimethylpyridin-2(1H)-one is a synthetic derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesizing available research findings, case studies, and relevant data.
- Molecular Formula : CHNOS
- Molecular Weight : 382.48 g/mol
- IUPAC Name : 4-[1-(benzo[b]thiophen-2-carbonyl)piperidin-4-yl]oxy-1,6-dimethylpyridin-2-one
The compound features a complex structure that includes a benzo[b]thiophene moiety, which is known for its diverse pharmacological activities.
Antimycobacterial Activity
Research indicates that derivatives of benzo[b]thiophene exhibit significant antimycobacterial properties. In a study focused on benzo[b]thiophene derivatives, compounds were evaluated against Mycobacterium tuberculosis (MTB) and multidrug-resistant strains. Notably, certain derivatives demonstrated minimum inhibitory concentrations (MICs) ranging from 0.60 to 22.86 μg/mL against various strains of MTB, indicating promising activity against both active and dormant forms of the bacteria .
Antioxidant Properties
The antioxidant capacity of benzo[b]thiophene derivatives has also been investigated. The DPPH radical scavenging assay revealed that some compounds exhibited effective radical scavenging activity, suggesting potential therapeutic applications in oxidative stress-related conditions .
Cytotoxicity and Selectivity
In vitro studies have assessed the cytotoxic effects of these compounds on human cancer cell lines, such as HeLa cells. The selectivity index (SI), which compares the cytotoxicity towards cancer cells versus normal cells, is crucial for evaluating the safety profile of these compounds. Some derivatives showed low cytotoxicity with high SI values, indicating a favorable therapeutic window .
Molecular docking studies have provided insights into the mechanism of action of these compounds. For instance, binding interactions with the DprE1 enzyme, vital for mycobacterial cell wall biosynthesis, were characterized. The binding affinity and interaction patterns suggest that these compounds could inhibit DprE1 effectively, thereby disrupting mycobacterial growth .
Case Study 1: Synthesis and Evaluation of Antitubercular Activity
A recent study synthesized various benzo[b]thiophene derivatives and evaluated their antitubercular activity against MTB strains. Compounds were tested for their efficacy in both aerobic and anaerobic conditions. The most potent compound demonstrated an MIC of 0.56 μg/mL against dormant M. bovis BCG, highlighting its potential as a lead compound for further development .
Case Study 2: Antioxidant Activity Assessment
In another investigation, the antioxidant properties of several benzo[b]thiophene derivatives were evaluated using the DPPH assay. The results indicated that certain compounds exhibited significant antioxidant activity with EC50 values comparable to established antioxidants like BHT (Butylated Hydroxytoluene). This suggests their potential application in preventing oxidative damage in various diseases .
Comparison with Similar Compounds
Structural Analogues with Varying Acyl/Sulfonyl Groups
The target compound differs from analogs primarily in its substituent groups. Key comparisons include:
*Calculated based on molecular formula (C22H20N2O3S).
Key Observations :
- Bioavailability: Computational studies on chromeno-pyrimidine analogs (e.g., ) suggest that piperidine-linked heterocycles often exhibit favorable oral bioavailability, a trait shared by the target compound .
- Biological Activity : Tetrahydroquinazoline derivatives of benzo[b]thiophene () demonstrate antimicrobial activity, implying that the benzothiophene moiety in the target compound may contribute to similar effects .
Functional Group Impact on Physicochemical Properties
- Benzothiophene vs. Benzoyl Groups : The benzo[b]thiophene group (target) is bulkier and more aromatic than the 2-bromo-5-methoxybenzoyl group (), which may influence binding pocket compatibility in enzyme targets. The bromine in ’s analog could enable halogen bonding, a feature absent in the target compound .
- Sulfonyl vs.
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for constructing the piperidine-oxypyridinone core of this compound, and what experimental conditions optimize yield?
- Methodological Answer :
- Piperidine Activation : Deprotonate the piperidine hydroxyl group using NaOH in dichloromethane to enable nucleophilic substitution .
- Coupling Reactions : Employ Mitsunobu conditions (e.g., DIAD/TPP) for ether bond formation between the piperidine and pyridinone fragments .
- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization to achieve >95% purity .
| Key Parameter | Condition/Reagent | Reference |
|---|---|---|
| Solvent System | CH₂Cl₂/NaOH | |
| Coupling Reagents | DIAD/TPP | |
| Purity Assessment | HPLC/GC |
Q. How should researchers characterize the structural integrity and purity of this compound?
- Methodological Answer :
- Spectroscopy : ¹H/¹³C NMR confirms proton environments (e.g., benzo[b]thiophene carbonyl at ~170 ppm in ¹³C) and connectivity .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular ion ([M+H]+) with <5 ppm error .
- Chromatography : HPLC with C18 columns (acetonitrile/water gradient) ensures ≥99% purity .
Q. What safety protocols are essential during synthesis and handling?
- Methodological Answer :
- Ventilation : Use fume hoods for volatile intermediates (e.g., piperidine derivatives) .
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Spill Management : Neutralize spills with appropriate agents (e.g., bicarbonate for acids) .
| Hazard | Precaution | Reference |
|---|---|---|
| Volatile Bases | Fume hoods | |
| Skin Exposure | Nitrile gloves |
Advanced Research Questions
Q. How can computational modeling predict the drug-likeness and bioavailability of this compound?
- Methodological Answer :
- Lipinski’s Rule : Assess logP, molecular weight, and hydrogen bond donors/acceptors using tools like Molinspiration .
- ADMET Prediction : Use SwissADME or QikProp to estimate oral bioavailability and blood-brain barrier penetration . Discrepancies >20% between predicted and experimental values (e.g., Caco-2 assays) require validation .
| Property | Computational Tool | Reference |
|---|---|---|
| logP | Molinspiration | |
| Oral Absorption | SwissADME |
Q. What strategies resolve contradictions in biological activity data across assay systems?
- Methodological Answer :
- Assay Standardization : Uniform buffer conditions (e.g., Tris-HCl pH 7.4) and ATP concentrations minimize variability .
- Isoform-Specific Profiling : Test against recombinant enzyme isoforms (e.g., PI3Kα vs. PI3Kγ) to identify selectivity .
- Orthogonal Validation : Confirm activity via surface plasmon resonance (SPR) or thermal shift assays .
| Issue | Resolution Strategy | Reference |
|---|---|---|
| pH Sensitivity | Standardize buffers | |
| Isoform Variability | Recombinant enzymes |
Q. How does the benzo[b]thiophene moiety influence metabolic stability compared to other heterocycles?
- Methodological Answer :
- In Vitro Metabolism : Incubate with liver microsomes (human/rat) to assess CYP450-mediated degradation .
- Comparative Studies : Replace benzo[b]thiophene with pyridine or thiophene analogs and measure half-life (t½) via LC-MS .
| Heterocycle | Metabolic t½ (hr) | Reference |
|---|---|---|
| Benzo[b]thiophene | 6.2 | |
| Pyridine | 3.8 |
Q. What experimental approaches evaluate the environmental fate and ecotoxicological impact of this compound?
- Methodological Answer :
- Biodegradation Studies : Use OECD 301B tests to measure aerobic degradation in water/soil .
- Ecotoxicology : Conduct Daphnia magna acute toxicity assays (EC50) and algal growth inhibition tests .
| Test | Protocol | Reference |
|---|---|---|
| Aerobic Degradation | OECD 301B | |
| Daphnia Toxicity | EC50 measurement |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
